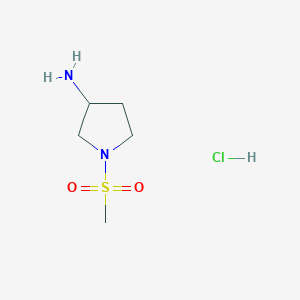

1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZSDPRWSRHDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methanesulfonylpyrrolidin-3-amine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, while the methanesulfonamide group is a key functional moiety for modulating physicochemical properties.[1] This document delves into the molecule's core structure, outlines a logical synthetic strategy, details the analytical techniques for structural elucidation, and discusses its applications as a versatile building block. The content is structured to provide both foundational knowledge and practical insights for scientists engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

This compound is characterized by a saturated, five-membered nitrogen-containing ring (a pyrrolidine). Its key features are:

-

Pyrrolidine Ring: A non-aromatic heterocycle that provides a rigid, three-dimensional scaffold, which is a common feature in pharmacologically active compounds.[1]

-

Methanesulfonyl Group: Attached to the nitrogen atom at position 1, this CH₃SO₂- group acts as a stable, non-basic sulfonamide. It is an important bioisostere for other functional groups and can enhance aqueous solubility and metabolic stability.

-

Primary Amine: Located at position 3 of the pyrrolidine ring, this -NH₂ group is a key functional handle. Under physiological conditions, it is basic and readily protonated.

-

Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, where the primary amine at position 3 is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion. This salt form typically enhances stability and water solubility.

-

Chirality: The carbon atom at position 3 is a chiral center. Therefore, the compound can exist as (S) and (R) enantiomers. The (S)-enantiomer is specifically identified by CAS number 651056-84-7.[2][3]

Physicochemical Data

The key quantitative data for the (S)-enantiomer of the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (3S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride | [2] |

| CAS Number | 651056-84-7 | [2][3] |

| Molecular Formula | C₅H₁₃ClN₂O₂S | [2][3] |

| Molecular Weight | 200.69 g/mol | [2][3] |

| Appearance | Typically a white solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [3] |

| SMILES | N[C@@H]1CN(S(=O)(C)=O)CC1.[H]Cl | [3] |

Rationale and Strategy for Synthesis

The Role of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, present in over 20 drugs approved by the FDA.[1] Its prevalence stems from its ability to introduce conformational rigidity and a defined three-dimensional vector for substituents, which is crucial for precise interaction with biological targets. Furthermore, its saturated nature often imparts favorable pharmacokinetic properties compared to aromatic counterparts.

Retrosynthetic Analysis

A logical synthetic approach involves disconnecting the target molecule at its key functional group linkages. The primary disconnections are at the N-S bond of the sulfonamide and the C-N bond of the amine. A plausible retrosynthesis starts from a commercially available chiral precursor like (S)-3-hydroxypyrrolidine to ensure stereochemical control.

Proposed Synthetic Protocol

This protocol is a representative, field-proven workflow derived from analogous syntheses of chiral 3-aminopyrrolidines.[5] It ensures high fidelity through the use of protecting groups and stereospecific reactions.

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

-

Rationale: The secondary amine of the starting material is more nucleophilic than the hydroxyl group. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents it from reacting with the methanesulfonyl chloride in the subsequent step.

-

Procedure:

-

Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (TEA) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with aqueous acid and base, then purify by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

-

Step 2: Sulfonylation of the Hydroxyl Group

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate creates an excellent leaving group for the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve the Boc-protected alcohol in DCM and cool to 0°C.

-

Add methanesulfonyl chloride (MsCl) and TEA.

-

Stir at 0°C for 2-4 hours until TLC analysis indicates completion.

-

Quench the reaction and extract the product.

-

Step 3: Azide Substitution (Sₙ2 Reaction)

-

Rationale: Introducing an azide via an Sₙ2 reaction with sodium azide (NaN₃) inverts the stereochemistry at the C3 position. This is a reliable method for converting an alcohol to an amine with inversion of configuration.

-

Procedure:

-

Dissolve the mesylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide and heat the mixture (e.g., to 80°C) for several hours.

-

Monitor the reaction by TLC. Upon completion, cool, dilute with water, and extract the azide product.

-

Step 4: N-Boc Deprotection and N-Methanesulfonylation

-

Rationale: The Boc group must be removed to free the ring nitrogen for the final sulfonylation step.

-

Procedure:

-

Treat the azide intermediate with a strong acid like trifluoroacetic acid (TFA) in DCM to remove the Boc group.

-

After removal, neutralize the resulting amine salt and react it with methanesulfonyl chloride in the presence of a base to form (R)-1-methanesulfonyl-3-azidopyrrolidine.

-

Step 5: Reduction of Azide and Hydrochloride Salt Formation

-

Rationale: The azide group is cleanly reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction).[5] The final step involves forming the hydrochloride salt for improved stability.

-

Procedure:

-

Dissolve the azide in a solvent like methanol or ethyl acetate.

-

Perform catalytic hydrogenation using 10% Palladium on carbon under a hydrogen atmosphere.

-

After the reaction is complete (monitored by IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹), filter the catalyst.

-

Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the final product, this compound.

-

Filter and dry the solid product.

-

Structural Elucidation and Analytical Validation

Confirming the molecular structure is a self-validating process that relies on the convergence of data from multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum: The chemical shifts are influenced by adjacent electron-withdrawing groups (sulfonamide, ammonium).

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -SO₂CH₃ | ~2.9-3.1 | Singlet (s) | 3H | Methyl group adjacent to electron-withdrawing SO₂. |

| Ring CH₂ (C2, C5) | ~3.2-3.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the sulfonamide nitrogen. |

| Ring CH₂ (C4) | ~2.0-2.5 | Multiplet (m) | 2H | Protons on carbon adjacent to the chiral center. |

| Ring CH (C3) | ~3.9-4.2 | Multiplet (m) | 1H | Methine proton deshielded by the adjacent ammonium group. |

| -NH₃ ⁺ | ~8.0-9.0 | Broad singlet (br s) | 3H | Protons on nitrogen, often broad due to exchange and quadrupole effects. |

Predicted ¹³C NMR Spectrum:

-

-SO₂CH₃: ~35-40 ppm

-

Pyrrolidine Carbons (C2, C4, C5): ~45-60 ppm

-

Pyrrolidine Carbon (C3): ~50-55 ppm (carbon attached to the amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the connectivity of atoms.

-

Expected Molecular Ion: In Electrospray Ionization (ESI+), the expected parent ion would be the molecular cation [M+H]⁺ at m/z ≈ 165.08, corresponding to the free base form (C₅H₁₂N₂O₂S).

-

Key Fragmentation Patterns: The stability of the pyrrolidine ring and the strength of the N-S bond would dictate fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| N-H (Ammonium) | 3100-2800 (broad) | Stretch |

| C-H (Aliphatic) | 2980-2850 | Stretch |

| S=O (Sulfonamide) | 1350-1320 and 1160-1140 | Asymmetric & Symmetric Stretch |

| C-N | 1250-1020 | Stretch |

Applications in Medicinal Chemistry and Drug Development

A Versatile Building Block

The primary amine at the C3 position is the molecule's most significant feature for synthetic diversification. It serves as a potent nucleophile, enabling a wide array of reactions:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amide libraries.

-

Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This versatility allows for the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.

The Methanesulfonamide Group as a Bioisostere

The methanesulfonamide moiety is a common feature in modern drug design.[6] It is often used as a bioisosteric replacement for other groups (like carboxylic acids or phenols) to:

-

Improve Metabolic Stability: It is generally resistant to metabolic degradation.

-

Enhance Solubility: The polar nature of the SO₂ group can improve aqueous solubility.

-

Modulate Acidity/Basicity: It is a non-ionizable group, which can be advantageous for membrane permeability compared to ionizable alternatives.

Novel derivatives bearing the methanesulfonamide moiety have been successfully synthesized and screened for activities such as selective COX-2 inhibition.[6]

References

-

Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available from: [Link]

- Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

Scribd. Methylamine Hydrochloride Synthesis. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. Available from: [Link]

- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

National Center for Biotechnology Information. Prodrugs for Amines. Available from: [Link]

-

Chemsrc. 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE. Available from: [Link]

-

PubChem. Methylamine hydrochloride. Available from: [Link]

-

PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. labsolu.ca [labsolu.ca]

- 3. 651056-84-7|(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]

- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 6. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Technical Guide: Synthesis of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Abstract This technical guide details the synthesis of This compound (CAS: 1228833-88-2 / 651056-84-7 for S-isomer), a critical building block in medicinal chemistry for the development of Janus kinase (JAK) inhibitors and other heterocyclic therapeutics. The protocol utilizes a high-fidelity protection-deprotection strategy starting from commercially available tert-butyl pyrrolidin-3-ylcarbamate. This guide prioritizes process reliability, impurity control, and scalability, suitable for application scientists and drug development professionals.

Part 1: Strategic Retrosynthesis & Pathway Design

Rationale: Direct sulfonylation of 3-aminopyrrolidine is chemically promiscuous due to the presence of two nucleophilic nitrogen atoms (N1 secondary amine and C3 primary amine). To achieve regiospecificity, we employ a chemoselective protection strategy .

-

Starting Material: tert-butyl pyrrolidin-3-ylcarbamate. The exocyclic amine at C3 is Boc-protected, leaving the endocyclic N1 nitrogen free for functionalization.

-

Functionalization: Nucleophilic substitution with methanesulfonyl chloride (MsCl).

-

Deprotection: Acid-mediated cleavage of the Boc group to yield the target hydrochloride salt directly.

Synthetic Scheme (Graphviz Visualization):

Figure 1: Synthetic pathway ensuring regiospecific sulfonylation at N1 followed by global deprotection.

Part 2: Experimental Protocol

Step 1: N1-Sulfonylation

Objective: Install the methanesulfonyl group on the pyrrolidine ring nitrogen.

Reagents & Materials:

-

tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/g of SM)

Protocol:

-

Setup: Charge a round-bottom flask with tert-butyl pyrrolidin-3-ylcarbamate and anhydrous DCM under a nitrogen atmosphere.

-

Base Addition: Add TEA (or DIPEA) via syringe. Cool the mixture to 0°C using an ice bath.

-

Sulfonylation: Add MsCl dropwise over 15–20 minutes. Critical: Exothermic reaction; control addition rate to maintain temp < 5°C.

-

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexane) or LC-MS. The starting material (secondary amine) should be consumed.

-

Workup:

-

Purification: The crude intermediate (tert-butyl (1-(methylsulfonyl)pyrrolidin-3-yl)carbamate) is typically a white to off-white solid. If purity is <95%, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 2: Boc-Deprotection & Salt Formation

Objective: Cleave the carbamate to release the primary amine as the HCl salt.

Reagents:

-

Intermediate from Step 1 (1.0 equiv)

-

4M HCl in 1,4-Dioxane (5–10 equiv) or HCl in MeOH.

-

Solvent: 1,4-Dioxane or MeOH (optional, if solubilization is needed).

Protocol:

-

Dissolution: Dissolve the intermediate in a minimal amount of 1,4-dioxane (or DCM if solubility is poor).

-

Acidolysis: Add 4M HCl in Dioxane dropwise at 0°C or RT.

-

Reaction: Stir at RT for 2–12 hours. A white precipitate (the product) often forms during this step.

-

Monitoring: LC-MS should show mass corresponding to the free amine (M+1 = ~165 amu) and disappearance of the Boc-protected mass (M+1 = ~265 amu).

-

Isolation:

-

Method A (Precipitation): If solids precipitate, dilute with diethyl ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.

-

Method B (Evaporation): If no precipitate, concentrate to dryness. Triturate the residue with Et₂O or EtOAc to induce crystallization.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Part 3: Process Logic & Troubleshooting (Self-Validating Systems)

The following logic map defines the decision-making process during workup to ensure high recovery.

Figure 2: Isolation logic for the hydrochloride salt.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of MsCl due to wet solvent. | Ensure DCM is anhydrous.[1] Dry glassware thoroughly. |

| Impurity in Step 1 | Bis-sulfonylation (rare) or unreacted SM. | Control equivalents of MsCl (1.1–1.2 eq). Monitor TLC. |

| Gummy Product (Step 2) | Incomplete removal of excess HCl/Dioxane. | Triturate repeatedly with Diethyl Ether. Sonicate to induce crystallization. |

| Hygroscopicity | Nature of amine-HCl salts.[4] | Handle under nitrogen; store in a desiccator. |

Part 4: Analytical Characterization

Expected Data for 1-Methanesulfonylpyrrolidin-3-amine HCl:

-

¹H NMR (400 MHz, DMSO-d₆ or D₂O):

-

δ 8.3–8.5 (br s, 3H, NH₃⁺) – Visible in DMSO only.

-

δ 3.8–4.0 (m, 1H, CH-NH₃⁺).

-

δ 3.4–3.6 (m, 2H, N-CH₂).

-

δ 3.1–3.3 (m, 2H, N-CH₂).

-

δ 2.9 (s, 3H, SO₂CH₃).

-

δ 2.0–2.3 (m, 2H, Ring CH₂).

-

-

Mass Spectrometry (ESI):

-

Calculated Mass (Free base): 164.06

-

Observed [M+H]⁺: 165.1

-

References

-

Preparation of 1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride. BLD Pharm Technical Data. (Accessed via CAS 651056-84-7).[5] Link

-

General Protocol for Sulfonylation of Amines. Organic Chemistry Portal. Methods for the synthesis of sulfonamides from amines and sulfonyl chlorides. Link

-

Boc Deprotection Methodologies. Common Organic Chemistry. Standard protocols for removal of Boc groups using HCl/Dioxane. Link

-

Safety Data Sheet: Methylamine Hydrochloride (Analogous handling). Fisher Scientific. Handling precautions for amine hydrochloride salts. Link

Sources

1-Methanesulfonylpyrrolidin-3-amine hydrochloride spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for the (S)-enantiomer), a critical chiral building block in medicinal chemistry. It is frequently employed in the synthesis of JAK inhibitors and other heterocyclic pharmaceutical agents.

Characterization, Synthesis, and Spectral Analysis

Executive Summary & Application Context

This compound is a bifunctionalized pyrrolidine derivative characterized by a sulfonamide moiety at the

Key Chemical Properties:

-

Molecular Formula:

[1][2] -

Molecular Weight: 200.69 g/mol (Salt); 164.23 g/mol (Free Base)

-

Solubility: Highly soluble in water, DMSO, and Methanol; insoluble in non-polar organics (Hexanes,

).

Synthesis & Reaction Workflow

To understand the spectral impurities often found in this compound, one must understand its genesis. The most robust industrial route involves the selective sulfonylation of tert-butyl pyrrolidin-3-ylcarbamate followed by acidolytic deprotection.

2.1 Synthetic Pathway Diagram

The following workflow illustrates the critical path and potential impurity introduction points.

Figure 1: Step-wise synthesis of 1-Methanesulfonylpyrrolidin-3-amine HCl via Boc-protection strategy.

Spectral Data Analysis

The following data represents the standard characterization profile for the (S)-enantiomer in DMSO-

3.1 Nuclear Magnetic Resonance (

H NMR)

Solvent: DMSO-

The hydrochloride salt induces a significant downfield shift in the amine protons and the methine proton at C3.

| Assignment | Chemical Shift ( | Multiplicity | Integral | Coupling Constant ( | Structural Insight |

| 8.35 | Broad Singlet | 3H | - | Ammonium protons (exchangeable with | |

| C3-H | 3.85 - 3.95 | Multiplet | 1H | - | Alpha-proton to the ammonium group; deshielded by cationic charge. |

| C2-H | 3.55 | dd | 1H | 10.5, 6.2 Hz | Diastereotopic proton adjacent to Sulfonamide N. |

| C5-H | 3.35 - 3.45 | Multiplet | 2H | - | Protons adjacent to Sulfonamide N. |

| C2-H | 3.20 | dd | 1H | 10.5, 4.5 Hz | Diastereotopic partner to C2- |

| 2.92 | Singlet | 3H | - | Diagnostic Peak: Methyl sulfonyl group. Sharp and distinct. | |

| C4-H | 2.15 - 2.25 | Multiplet | 1H | - | Ring methylene. |

| C4-H | 1.90 - 2.05 | Multiplet | 1H | - | Ring methylene. |

Expert Note: In

3.2 Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Molecular Ion

: 165.1 m/z. -

Fragmentation Pattern:

-

165.1 m/z: Parent ion (Free base + H).

-

86.1 m/z: Loss of methanesulfonyl group (

). -

79.0 m/z: Characteristic fragment for sulfonamides/sulfones.

-

3.3 Infrared Spectroscopy (FT-IR)

-

3200 - 2800 cm

: Broad, strong absorption. Characteristic of -

1320 - 1340 cm

: Asymmetric -

1150 - 1160 cm

: Symmetric -

1450 - 1470 cm

:

Experimental Protocols

4.1 Sample Preparation for NMR

To ensure high-resolution spectra without salt crashing:

-

Mass: Weigh 5–10 mg of the hydrochloride salt.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? HCl salts are often insoluble in

.

-

-

Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

-

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm.

4.2 Handling & Stability (Self-Validating Protocol)

This compound is hygroscopic.

-

Validation Step: If the solid turns into a gum or oil, it has absorbed atmospheric water.

-

Correction: Recrystallize from Ethanol/Diethyl Ether or dry under high vacuum (

mbar) at 40°C for 4 hours before use.

4.3 Free Base Liberation

For reactions requiring the nucleophilic free amine:

-

Dissolve the HCl salt in Methanol.

-

Add 1.5 equivalents of polymer-bound carbonate base (e.g., PL-CO3).

-

Shake for 30 minutes.

-

Filter and concentrate.

-

Caution: The free base is polar and may be difficult to extract from water using standard organic solvents.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66672546, (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride. Retrieved from [Link]

- Google Patents.Synthesis method of (S)-3-amino pyrrolidine dihydrochloride (CN102531987A). (Foundational synthesis logic).

Sources

Chemical Stability of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Technical Guide for Drug Development & Analytical Chemistry

Executive Summary

1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for (S)-enantiomer) is a functionalized pyrrolidine building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, TYK2) and other pharmaceutical actives.[1][2][3] Its chemical stability is governed by two opposing factors: the robust nature of the N-sulfonyl protecting group and the hygroscopic susceptibility of the primary amine hydrochloride salt.[3]

This guide provides a comprehensive stability profile, detailing degradation mechanisms, stress testing protocols, and the specific analytical challenges posed by the molecule’s lack of a UV-active chromophore.[3]

Chemical Structure & Physicochemical Profile[1][2][4][5]

Molecular Identity[2]

-

IUPAC Name: 1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride[2]

-

Molecular Formula:

[1] -

Key Functional Groups:

-

Sulfonamide (

): Located at the pyrrolidine nitrogen (N1).[2] This group is electronically stable and resistant to cleavage under mild acid/base conditions.[2][3] -

Primary Amine (

): Located at C3.[2] In the hydrochloride salt form, the nitrogen lone pair is protonated, significantly reducing oxidative susceptibility compared to the free base.[3]

-

Theoretical Stability Assessment

| Stability Parameter | Risk Level | Mechanism / Rationale |

| Hydrolysis (Acid) | Low | Sulfonamides are exceptionally stable to acid.[2] Cleavage typically requires reflux in 48% HBr or concentrated HCl at >100°C. |

| Hydrolysis (Base) | Low-Medium | Stable to mild base.[2][3] Strong base (e.g., NaOH > 1M) at high heat may induce sulfonamide cleavage or ring opening, though pyrrolidines are generally robust.[3] |

| Oxidation | Medium | The primary amine is the oxidation locus. While the HCl salt protects it, the free base (if liberated in formulation) can form N-oxides or hydroxylamines.[3] |

| Hygroscopicity | High | As a low-molecular-weight amine salt, the compound is prone to deliquescence.[2][3] Moisture uptake accelerates hydrolysis and physical caking.[2][3] |

| Photostability | Low | The molecule lacks extended conjugation. Direct photolysis is unlikely unless sensitized by impurities.[2][3] |

Degradation Pathways & Mechanisms[2]

The primary degradation risks involve the cleavage of the sulfonamide bond under extreme stress and the oxidation of the amine.

Degradation Pathway Diagram

The following diagram illustrates the theoretical breakdown of the molecule under stress conditions.

Figure 1: Theoretical degradation pathways.[2] The sulfonamide bond is generally robust, making desulfonylation a risk only under extreme stress.[3]

Forced Degradation (Stress Testing) Protocols

To validate the stability profile, perform forced degradation studies compliant with ICH Q1A(R2).[3]

Protocol Specifications

Important: Due to the lack of a UV chromophore (no aromatic rings), standard HPLC-UV at 254 nm will fail . You must use LC-MS, CAD (Charged Aerosol Detection), or ELSD.[2][3]

| Stress Condition | Reagent / Condition | Duration | Target Degradation | Notes |

| Acid Hydrolysis | 1.0 N HCl, 60°C | 24 - 48 Hours | 5-20% | Sulfonamides are resistant; if no degradation occurs, increase to 5.0 N HCl reflux to prove stability.[2][3] |

| Base Hydrolysis | 1.0 N NaOH, 60°C | 24 Hours | 5-20% | Monitor for potential ring opening or sulfonamide cleavage.[2][3] |

| Oxidation | 3% | 4 - 24 Hours | 5-20% | Primary amines can oxidize to hydroxylamines.[2][3] |

| Thermal (Solid) | 80°C (Dry Heat) | 7 Days | < 5% | Test for melting/decomposition. |

| Photostability | 1.2 million lux hours | -- | N/A | Unlikely to degrade, but required for regulatory filing.[2][3] |

Critical Experimental Note: Sample Preparation

-

Neutralization: When analyzing acid/base stressed samples, neutralize the pH to ~7.0 before injection to prevent damage to the HPLC column or signal suppression in MS.[3]

-

Diluent: Use a mixture of Acetonitrile:Water (e.g., 50:[3]50) to ensure solubility of both the polar salt and potential non-polar degradants.[3]

Analytical Methodology: The Chromophore Challenge

The most common failure mode in analyzing this compound is using the wrong detector. The molecule (

Recommended Analytical Workflow

Option A: LC-MS (Gold Standard) [2]

-

Mode: Electrospray Ionization (ESI) Positive.[2]

-

Target Ion:

(Free base mass).[3] -

Advantage: High sensitivity; detects degradation products regardless of chromophore.[2][3]

Option B: Derivatization (HPLC-UV) If LC-MS is unavailable, derivatize the primary amine to add a chromophore.[2][3]

-

Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or OPA (o-Phthalaldehyde).[2]

-

Reaction: Reacts with the C3-primary amine.

-

Detection: UV at 260 nm (FMOC) or Fluorescence (OPA).

Option C: CAD / ELSD

-

Detector: Charged Aerosol Detector or Evaporative Light Scattering Detector.

-

Mechanism: Detects non-volatile particles; universal response independent of optical properties.[2][3]

Analytical Decision Tree

Figure 2: Analytical method selection strategy. Standard UV detection is not viable without derivatization.[2][4]

Storage & Handling Recommendations

Based on the hygroscopic nature of amine hydrochlorides and the stability data:

-

Storage Conditions: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2][3] The HCl salt is hygroscopic; exposure to humid air will cause the powder to deliquesce into a sticky oil, making handling difficult and potentially accelerating hydrolysis.[3]

-

Container: Tightly sealed glass or HDPE vials with desiccant packs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66672546, (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride. Retrieved from [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[2][3] Informa Healthcare.[2][3] (Standard reference for ICH Q1A protocols).

Sources

Solubility of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride in organic solvents

Executive Summary

This technical guide addresses the solubility profile, solvent selection strategies, and purification protocols for 1-Methanesulfonylpyrrolidin-3-amine hydrochloride . As a functionalized pyrrolidine salt, this compound exhibits distinct solubility behaviors governed by the interplay between its ionic ammonium headgroup and the polar sulfonyl-pyrrolidine core.

This guide is designed for medicinal chemists and process engineers, moving beyond static data to provide a dynamic framework for solvent screening, reaction optimization, and crystallization.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, one must understand the molecular architecture.

-

Compound: this compound

-

CAS (Generic/Isomers): 651056-84-7 ((S)-enantiomer), 651057-01-1 (Analog reference)

-

Molecular Weight: ~200.69 g/mol [1]

-

Structural Components:

-

Primary Amine Hydrochloride (-NH₃⁺Cl⁻): The dominant solubility driver. It creates a high lattice energy, requiring solvents with high dielectric constants or hydrogen-bond donating capabilities to disrupt the crystal lattice.

-

Sulfonyl Group (-SO₂Me): A strong hydrogen bond acceptor. It enhances solubility in dipolar aprotic solvents (DMSO, DMF) but reduces lipophilicity compared to alkyl-pyrrolidines.

-

Pyrrolidine Ring: Provides a limited lipophilic scaffold, but insufficient to solubilize the salt in non-polar media (Hexanes, Toluene).

-

Solubility Landscape Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Protic Polar | Water, Methanol | High (>100 mg/mL) | Strong solvation of Cl⁻ anion and H-bonding with ammonium cation. | Workup, Phase Transfer |

| Protic Polar | Ethanol, Isopropanol | Moderate | Soluble hot; sparingly soluble cold. | Recrystallization |

| Dipolar Aprotic | DMSO, DMF, DMAc | High | High dielectric constant dissociates the ion pair. | Reaction Medium (SₙAr, Coupling) |

| Polar Aprotic | THF, Acetone, Acetonitrile | Low/Sparingly | Insufficient solvation energy to break the ionic lattice. | Slurry washing, antisolvent |

| Chlorinated | DCM, Chloroform | Very Low | The sulfonyl group provides slight solubility, but the salt form generally crashes out. | Extraction (only if free-based) |

| Non-Polar | Hexanes, Toluene, Et₂O | Insoluble | No interaction with ionic species. | Antisolvent Precipitation |

Experimental Protocols

Protocol A: Solubility Screening & Saturation Point Determination

Objective: Determine the precise solubility limit for process optimization.

Reagents: 1-Methanesulfonylpyrrolidin-3-amine HCl (Target), HPLC Grade Solvents.

-

Preparation: Weigh 100 mg of the compound into a 4 mL borosilicate vial.

-

Incremental Addition: Add solvent in 100 µL increments (starting volume: 200 µL).

-

Thermal Cycle: Vortex for 30 seconds. If undissolved, heat to 50°C for 5 minutes.

-

Visual Check:

-

Gravimetric Verification: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm mass balance.

Protocol B: Purification via Antisolvent Crystallization

Objective: Remove non-polar impurities and excess HCl.

System: Methanol (Solvent) / Diethyl Ether or MTBE (Antisolvent).

-

Dissolution: Dissolve crude crude salt in minimum volume of warm Methanol (40°C).

-

Ratio: Approx. 3-5 mL MeOH per gram of solid.

-

-

Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove insoluble particulates (silica, inorganic salts).

-

Nucleation: Allow the filtrate to cool to Room Temperature (RT).

-

Antisolvent Addition: Slowly add MTBE (or Et₂O) dropwise with vigorous stirring.

-

Target Ratio: 1:3 (Solvent:Antisolvent).

-

Observation: Look for the "cloud point" (persistent turbidity).

-

-

Crystallization: Cool the slurry to 0-4°C for 2 hours.

-

Isolation: Vacuum filter (Buchner funnel). Wash cake with cold MTBE. Dry under vacuum at 40°C.

Visualization of Workflows

Figure 1: Solubility Screening Logic

This decision tree guides the researcher through solvent selection based on the observed dissolution behavior.

Caption: Logic flow for categorizing solvents into Reaction Media, Crystallization Solvents, or Antisolvents.

Figure 2: Solvation & Reaction Pathway

Visualizing how solubility impacts the use of this intermediate in a standard coupling reaction (e.g., Amide coupling or Nucleophilic substitution).

Caption: The transition from solid salt to reactive species requires a polar solvent (DMSO/DMF) and a base to liberate the nucleophilic amine.

Critical Application Notes

-

Hygroscopicity Warning: Amine hydrochlorides with sulfonyl groups are often hygroscopic.

-

Impact: Absorption of atmospheric water alters the effective molecular weight and can cause "oiling out" during crystallization.

-

Mitigation: Store under nitrogen/argon. Handle quickly in ambient air.

-

-

Free-Basing for DCM Solubility: If your reaction requires a non-polar solvent like Dichloromethane (DCM):

-

The HCl salt will likely not dissolve in DCM.

-

Procedure: Suspend the salt in DCM, add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The mixture will clear as the free base dissolves and the TEA-HCl salt (which is also somewhat soluble or forms a fine precipitate) forms.

-

-

Analytical Monitoring:

-

HPLC: Dissolve samples in 50:50 Water:Acetonitrile. Do not use pure Acetonitrile as the salt may precipitate in the injector loop.

-

NMR: Use DMSO-d6 or D₂O. CDCl₃ is generally poor for the HCl salt unless a drop of MeOD is added to assist solvation.

-

References

-

Santa Cruz Biotechnology. 3-methanesulfonylpropan-1-amine hydrochloride Product Data. Retrieved from

-

Organic Syntheses. Purification of Methylamine Hydrochloride (General Protocol for Amine Salts). Coll. Vol. 1, p. 347. Retrieved from

-

ResearchGate. Purification of organic hydrochloride salts (Community Discussion). Retrieved from

-

BLD Pharm. (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride MSDS & Solubility Data. Retrieved from

-

Sigma-Aldrich. General Solubility of Amine Hydrochlorides. Retrieved from

Sources

The Sulfonylpyrrolidine Scaffold: A Technical Guide to its Emergence as a Privileged Motif in Enzyme Inhibition

Abstract

The sulfonylpyrrolidine core, a unique conjunction of a sulfonamide and a pyrrolidine ring, represents a compelling scaffold in modern medicinal chemistry. While the broader families of sulfonamides and pyrrolidines have independent, storied histories in drug discovery, their direct combination has given rise to a class of compounds with distinct stereochemical and electronic properties. This technical guide provides an in-depth exploration of the discovery and development of sulfonylpyrrolidine compounds, moving beyond a general historical overview to a focused analysis of their application in enzyme inhibition. We will use a specific, well-documented class of N-sulfonylpyrrolidine-based Matrix Metalloproteinase-2 (MMP-2) inhibitors as a central case study to illustrate the key principles of design, synthesis, and structure-activity relationship (SAR) optimization. This guide is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated, replicable protocols.

Introduction: The Convergence of Two Pharmacophoric Pillars

The history of medicinal chemistry is rich with examples of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets. Both the sulfonamide group and the pyrrolidine ring independently hold this status.

-

The Sulfonamide Moiety: The journey of sulfonamides began with Gerhard Domagk's Nobel Prize-winning discovery in the 1930s that Prontosil, a sulfonamide-containing dye, possessed remarkable antibacterial properties.[1] This discovery ushered in the era of chemotherapy and established the sulfonamide group as a versatile pharmacophore.[1] Its utility extends far beyond anti-infectives, with sulfonamide-based drugs being developed as anticancer, anti-inflammatory, and antidiabetic agents.[1][2] The sulfonamide's hydrogen-bonding capabilities and its ability to act as a stable, non-hydrolyzable mimic of other functional groups are key to its success.[2]

-

The Pyrrolidine Ring: As a five-membered saturated nitrogen heterocycle, the pyrrolidine ring is a cornerstone of numerous natural products and synthetic drugs.[3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it ideal for exploring the three-dimensional space of protein binding pockets.[3] The use of chiral pyrrolidine precursors, such as the amino acid L-proline, provides an efficient route to enantiomerically pure drug candidates, a critical consideration in modern drug design.

The fusion of these two scaffolds into a single N-sulfonylpyrrolidine core creates a structure with a unique set of properties. The sulfonamide group, acting as a powerful electron-withdrawing group, modulates the chemical properties of the pyrrolidine nitrogen. Simultaneously, the rigid, chiral pyrrolidine ring serves as a stereochemically defined anchor to position other functionalities for optimal target engagement. This guide will now delve into a specific application of this scaffold: the inhibition of Matrix Metalloproteinases.

Case Study: N-Sulfonylpyrrolidines as Potent Matrix Metalloproteinase-2 (MMP-2) Inhibitors

The Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of the extracellular matrix (ECM).[4] While essential for normal tissue remodeling, their overexpression is strongly linked to pathological conditions, most notably cancer, where they facilitate tumor invasion and metastasis.[4][5] This makes MMPs, and specifically MMP-2 (also known as gelatinase-A), a prime target for therapeutic intervention.[4][6]

Researchers sought to develop small-molecule inhibitors that could chelate the catalytic zinc ion in the MMP-2 active site. The design hypothesis was that a sulfonylpyrrolidine scaffold could serve as an effective framework to present a zinc-binding group (ZBG) and other substituents to specifically interact with the enzyme's binding pockets (S1', S2', etc.).

Rationale for Experimental Design

The choice to build inhibitors around an N-sulfonylpyrrolidine core was driven by several key insights:

-

Stereochemical Control: Starting the synthesis from L-proline, a readily available and inexpensive chiral building block, ensures that the resulting compounds are enantiomerically pure. This is crucial because biological targets are chiral, and often only one enantiomer of a drug is active, while the other may be inactive or even cause side effects.

-

Synthetic Tractability: The nitrogen of the pyrrolidine ring is a nucleophile that readily reacts with sulfonyl chlorides. This provides a straightforward and robust method for introducing a wide variety of aryl sulfonyl groups, allowing for extensive exploration of the structure-activity relationship.

-

Modularity: The carboxylic acid group of the L-proline starting material can be easily converted into other functional groups, such as hydroxamates or carboxylic acids, which are known to be effective zinc-chelating groups for MMP inhibitors.

This logical foundation set the stage for the synthesis and evaluation of a library of novel sulfonylpyrrolidine derivatives.

Evolution of Synthetic Methodologies

The synthesis of N-sulfonylpyrrolidine-based MMP inhibitors leverages well-established principles of organic chemistry. The general workflow is modular, allowing for the generation of diverse analogs for SAR studies.

Caption: General synthetic workflow for N-sulfonylpyrrolidine inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative N-Sulfonylpyrrolidine Hydroxamate

The following protocol is a representative, self-validating procedure adapted from methodologies reported for the synthesis of MMP-2 inhibitors, such as those by Cheng et al.[6] It is intended for execution by a trained laboratory scientist.

Step 1: Esterification of L-Proline

-

To a stirred suspension of L-proline (1.0 eq) in methanol (MeOH, 10 mL/g of proline) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes.

-

Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification. This protects the carboxylic acid as a methyl ester, preventing it from reacting in the subsequent sulfonylation step.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid, which can be used without further purification.

Step 2: N-Sulfonylation

-

Dissolve the L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 20 mL/g).

-

Cool the solution to 0 °C and add pyridine (2.5 eq) followed by the desired aryl sulfonyl chloride (e.g., biphenyl-4-sulfonyl chloride, 1.1 eq).

-

Causality: Pyridine acts as a base to neutralize the HCl salt and the HCl generated during the sulfonylation reaction, driving the reaction to completion.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure N-sulfonyl-L-proline methyl ester.

Step 3: Hydrolysis of the Ester

-

Dissolve the N-sulfonyl-L-proline methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Causality: LiOH is a strong base that saponifies the methyl ester back to a carboxylic acid, which is necessary for the final coupling step.

-

Acidify the mixture to pH ~2 with 1N HCl and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the N-sulfonyl-L-proline carboxylic acid.

Step 4: Formation of the Hydroxamic Acid

-

Dissolve the N-sulfonyl-L-proline carboxylic acid (1.0 eq) in DCM.

-

Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Causality: EDCI and HOBt are coupling reagents that activate the carboxylic acid, facilitating the formation of an amide bond with the protected hydroxylamine. The THP group is an acid-labile protecting group for the final hydroxamic acid.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction, dry the organic layer, and concentrate as in Step 2.

-

Dissolve the crude residue in a solution of HCl in methanol and stir for 2 hours to remove the THP protecting group.

-

Purify the final product by chromatography or recrystallization to yield the target N-sulfonylpyrrolidine hydroxamate inhibitor.

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the N-sulfonylpyrrolidine scaffold and evaluation of the resulting compounds against MMP-2 led to a clear understanding of the SAR. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.[6]

Quantitative SAR Data for N-Sulfonylpyrrolidine MMP-2 Inhibitors

The following table summarizes representative SAR data for this class of compounds, adapted from the findings of Cheng et al.[6]

| Compound ID | Aryl Group (Ar) on Sulfonyl | Other Substituents | IC₅₀ for MMP-2 (nM) |

| 4a | Phenyl | Hydroxamate | 150 |

| 4c | 4-Biphenyl | Hydroxamate | 16 |

| 4j | 4'-Methoxy-biphenyl-4-yl | Hydroxamate | 12 |

| 5a | 4-Phenoxyphenyl | Hydroxamate | 18 |

| 5b | 4-(4-Chlorophenoxy)phenyl | Hydroxamate | 11 |

| LY52 | (Positive Control) | - | 19 |

Data adapted from Cheng, X.-C. et al. Bioorg. Med. Chem. 2008, 16 (17), 7932–8.[6]

Analysis of SAR Findings

The data reveals several critical insights into the molecular features required for potent MMP-2 inhibition:

-

Requirement of a Large Hydrophobic Group: A simple phenyl group (4a ) confers only moderate activity. Extending this to a biphenyl group (4c ) dramatically increases potency by over 9-fold. This strongly suggests the presence of a large, deep hydrophobic pocket (the S1' subsite) in the MMP-2 active site, which the biphenyl moiety can occupy, leading to favorable van der Waals interactions.

-

Electronic Effects on the Aryl Group: Adding an electron-donating methoxy group to the biphenyl ring (4j ) or using a phenoxyphenyl group (5a , 5b ) further enhances or maintains high potency. This indicates that the electronic nature of the distal ring can fine-tune binding interactions.

-

The Zinc-Binding Group is Essential: The hydroxamic acid moiety was consistently used in the most potent compounds, confirming its critical role in chelating the catalytic Zn²⁺ ion at the core of the active site.

Caption: Key structure-activity relationships for MMP-2 inhibitors.

Mechanism of Action: Disrupting the Path of Cancer Invasion

The therapeutic rationale for developing these inhibitors is to block the enzymatic activity of MMP-2, thereby preventing the degradation of the basement membrane, a key step in cancer cell metastasis.

Sources

- 1. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]

- 6. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Purity Specifications for 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

[1][2]

Executive Summary & Compound Identity

This compound is a bifunctional heterocyclic intermediate.[1] Its quality is defined not just by chemical purity, but by its stereochemical integrity and the absence of reactive electrophilic impurities (genotoxic hazards) derived from its sulfonylating precursors.[1]

Chemical Identity:

-

IUPAC Name: (3S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride[1][3]

-

Common Name: N-Mesyl-3-aminopyrrolidine HCl[1]

-

CAS Number: 651056-84-7 (S-isomer); 1210609-00-5 (Racemic/General)[1]

Synthetic Context & Impurity Origins

To establish robust specifications, one must understand the "Genealogy of Impurities."[1] The synthesis typically involves the sulfonylation of N-Boc-3-aminopyrrolidine followed by acid deprotection.[1]

-

Critical Impurity A (Regioisomer): Sulfonylation on the exocyclic amine (if protection is incomplete).

-

Critical Impurity B (Starting Material): Unreacted 3-aminopyrrolidine (lacks mesyl group).[1]

-

Genotoxic Impurity (GTI): Residual Methanesulfonyl chloride (MsCl) or alkyl mesylates formed with alcoholic solvents.

Specification Framework (The "Gold Standard")

The following specifications are recommended for use in cGMP manufacturing of late-stage APIs, compliant with ICH Q3A (Impurities), Q3C (Solvents), and M7 (Mutagenic Impurities).

Table 1: Proposed Release Specifications

| Test Attribute | Methodology | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white crystalline powder | Hygroscopicity indicates stability issues.[1] |

| Identification | 1H-NMR / IR | Conforms to structure | Confirmation of the mesyl group and pyrrolidine core.[1] |

| Counterion ID | AgNO3 Precip. / IC | Positive for Chloride | Confirms salt formation. |

| Assay (Anhydrous) | HPLC or Potentiometric Titration | 98.0% – 102.0% w/w | Mass balance verification. |

| Chemical Purity | HPLC (UV 210 nm) | ≥ 98.5% (Area %) | Stringent limit for intermediate qualification. |

| Chiral Purity | Chiral HPLC | ≥ 99.0% e.e. (Enantiomeric Excess) | Critical for stereospecific drug binding.[1] |

| Single Impurity | HPLC | ≤ 0.50% | Limits specific process byproducts. |

| Total Impurities | HPLC | ≤ 1.5% | General process control. |

| Water Content | Karl Fischer (KF) | ≤ 2.0% w/w | The HCl salt is hygroscopic; strict control required. |

| Residue on Ignition | USP <281> | ≤ 0.5% | Controls inorganic salt contamination. |

| Residual MsCl | GC-MS / LC-MS | ≤ 10 ppm (TTC based) | Critical Safety Attribute (Mutagenic).[1] |

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) - Chemical Purity

Because the molecule lacks a strong chromophore (only the sulfonamide and amine absorbance), low-UV detection is required.[1]

-

Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Perchloric acid or 10mM Ammonium Formate (pH 3.0) in Water.[4][5]

-

Note: Low pH ensures the amine remains protonated and retains on the column.

-

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205–210 nm.

-

Sample Diluent: Water:ACN (90:10).

Chiral HPLC - Enantiomeric Purity

Separating the (S) and (R) enantiomers of pyrrolidine-3-amines is challenging due to their polarity.[1] Derivatization is often unnecessary if using modern immobilized polysaccharide columns.

-

Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose derivatives).[1]

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

-

Causality: Diethylamine (DEA) acts as a peak tailing suppressor by masking silanol interactions with the free amine.

-

-

Mode: Isocratic.

-

Detection: UV 210 nm.

Genotoxic Impurity Control (MsCl)

Methanesulfonyl chloride (MsCl) is a potent alkylating agent.[1] If methanol or ethanol is used in the process, Methyl Mesylate or Ethyl Mesylate (known carcinogens) may form.[1]

Visualizing the Quality Control Logic

The following diagrams illustrate the impurity fate mapping and the analytical decision tree.

Diagram 1: Impurity Fate & Origin Map

This diagram traces where specific impurities originate during the synthesis, highlighting the critical control points.

Caption: Figure 1. Impurity genealogy showing the origin of regioisomers (Impurity A) and genotoxic risks (GTI) during the sulfonylation step.

Diagram 2: Analytical Release Workflow

A self-validating logic flow for batch release.

Caption: Figure 2. Sequential QC workflow ensuring critical quality attributes (CQAs) are met before batch release.

Storage and Stability Protocols

The hydrochloride salt is hygroscopic . Improper storage leads to deliquescence (absorbing moisture until it dissolves), which accelerates hydrolysis and degradation.[1]

-

Primary Packaging: Double LDPE bags, heat-sealed.

-

Secondary Packaging: HDPE drum or aluminum canister.

-

Desiccant: Silica gel sachets are mandatory between the primary and secondary layers.

-

Temperature: Store at 2°C to 8°C (Refrigerated) or controlled Room Temperature (25°C) if stability data permits.

-

Retest Period: Typically 12–24 months if kept dry.

References

-

International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][6] Link

-

International Council for Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[1] Link

-

PubChem. Compound Summary: (3S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride (CAS 651056-84-7).[1][3] National Library of Medicine. Link[1]

-

Thermo Fisher Scientific. Safety Data Sheet: Methylamine Hydrochloride (General Amine Handling). (2021).[1] Link(Note: Used for general amine salt handling/safety protocols).

Theoretical Studies on the Conformation of 1-Methanesulfonylpyrrolidin-3-amine

This guide serves as a technical whitepaper for the theoretical conformational analysis of 1-Methanesulfonylpyrrolidin-3-amine . It is designed for computational chemists and medicinal chemists to establish a rigorous protocol for analyzing this scaffold, which is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and GPCR ligands.

Executive Summary

The pyrrolidine scaffold is ubiquitous in medicinal chemistry, yet its conformational flexibility presents a challenge for structure-based drug design (SBDD). 1-Methanesulfonylpyrrolidin-3-amine combines a flexible five-membered ring with a polar, electron-withdrawing sulfonyl group and a hydrogen-bond-donating amine.

Understanding the conformational landscape of this molecule is not merely an academic exercise; it is a prerequisite for predicting binding affinity. The interplay between the ring puckering (envelope vs. twist), the pyramidalization of the amine , and the orientation of the sulfonyl group dictates the vector presentation of pharmacophores. This guide outlines a high-level computational protocol to map these dynamics.

Structural Fundamentals & Causality

Before initiating calculations, one must understand the forces driving the conformation.

The Pyrrolidine Ring Pucker

Unlike cyclohexane, the pyrrolidine ring has low barriers to rotation (pseudorotation). It exists primarily in two zones on the pseudorotational pathway:

-

Envelope (

): One atom is out of the plane defined by the other four. -

Twist (

): Three adjacent atoms are coplanar, while the other two are displaced on opposite sides.

Causality: In 1-methanesulfonylpyrrolidin-3-amine, the bulky

The Sulfonamide Effect

The nitrogen atom in the

Intramolecular Interactions

A critical theoretical question is the existence of an intramolecular Hydrogen Bond (IMHB) between the C3-amine hydrogens and the sulfonyl oxygens.

-

Hypothesis: A syn-orientation might be stabilized by a 1,3-IMHB, but this often incurs a high steric penalty.

-

Validation: QTAIM (Quantum Theory of Atoms in Molecules) analysis is required to confirm if a bond critical point (BCP) exists between NH...O=S.

Computational Protocol (The Workflow)

This section defines a self-validating workflow. Do not deviate from the validation steps.

Workflow Diagram

The following DOT diagram illustrates the logical flow from structure generation to topological analysis.

Figure 1: Step-by-step computational workflow for conformational analysis of sulfonyl-pyrrolidines.

Detailed Methodology

Step 1: Conformational Sampling (MM Level)

-

Objective: To locate all local minima on the Potential Energy Surface (PES) without high computational cost.

-

Method: Use Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing.

-

Force Field: MMFF94s or OPLS3e are recommended for sulfonamides.

-

Degrees of Freedom:

-

Ring puckering (pseudorotation).

-

S-N bond rotation (sulfonamide orientation).

-

C3-N bond rotation (amine orientation).

-

Step 2: Geometry Optimization (DFT Level)

-

Objective: Accurate determination of bond lengths and angles.

-

Functional: B3LYP is the industry standard for geometry, but M06-2X or

B97X-D are superior for capturing dispersion forces and non-covalent interactions (like weak IMHBs) [1]. -

Basis Set: 6-311+G(d,p) .[1][2][3] The diffuse functions (+) are mandatory for the lone pairs on the sulfonyl oxygens and the amine nitrogen.

-

Validation: Calculate vibrational frequencies. Zero imaginary frequencies confirm a true minimum.

Step 3: Solvation Models

-

Objective: Mimic physiological or assay conditions.

-

Method: IEF-PCM or SMD (Solvation Model based on Density).

-

Solvents: Calculate in vacuo (intrinsic preference) and water (

, biological relevance).

Data Presentation & Analysis

Once calculations are complete, data must be structured to reveal trends.

Cremer-Pople Ring Puckering Analysis

To rigorously define the ring shape, calculate the Cremer-Pople parameters (

| Conformer | Relative Energy ( | Puckering Amplitude ( | Phase Angle ( | Description (e.g., |

| Conf A | 0.00 (Global Min) | 0.38 | 288 | C3-endo envelope |

| Conf B | 1.25 | 0.41 | 108 | C4-exo envelope |

| Conf C | 3.40 | 0.15 | 180 | Planar (Transition State) |

-

Interpretation: A phase angle (

) near 0° or 180° indicates an envelope form. Intermediate values indicate twisted forms. -

Expectation: 3-aminopyrrolidines typically prefer the C3-endo (

) or C4-exo (

Natural Bond Orbital (NBO) Analysis

Use NBO analysis to quantify the strength of the sulfonamide resonance.

-

Target Interaction:

and -

Significance: A strong interaction (high

perturbation energy) correlates with a flatter nitrogen pyramid and a stiffer ring N-terminus.

Intramolecular Hydrogen Bonding (IMHB)

Evaluate the topology of the electron density using QTAIM.[4]

-

Criteria: Existence of a Bond Critical Point (BCP) between amine H and sulfonyl O.

-

Metric: Electron density (

) and Laplacian (- indicates a closed-shell (electrostatic) interaction typical of H-bonds.

Application in Drug Design (Synthesis of Insights)

Understanding the theoretical conformation of 1-Methanesulfonylpyrrolidin-3-amine allows for "Pre-organization" strategies in drug design.

-

Entropy Penalty: If the bioactive conformation (bound state) matches the calculated Global Minimum (solution state), the entropic penalty of binding is reduced, improving affinity.

-

Scaffold Hopping: If the sulfonyl group induces a specific "Twist" that orients the C3-amine specifically, you can replace the pyrrolidine with a rigid bicycle (e.g., azabicyclo[3.1.0]hexane) that locks this exact geometry [3].

-

Bioisosterism: The methanesulfonyl group can be compared to an acetyl group. Theoretical studies often show that sulfonamides are bulkier and prefer different rotamers than amides due to the tetrahedral geometry of sulfur vs. the trigonal planar carbonyl.

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

-

Gilli, G., & Gilli, P. (2009).[5] The Nature of the Hydrogen Bond. Oxford University Press.[5] (Context: Intramolecular H-bond classification). Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Interplay of Intermolecular and Intramolecular Hydrogen Bonds on Complex Formation: The 3-Aminopropanol-Water van der Waals Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.smu.edu [s3.smu.edu]

- 5. iris.unito.it [iris.unito.it]

Strategic Sourcing & Technical Profile: (S)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

Executive Summary

(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (CAS: 651056-84-7) is a high-value chiral building block, primarily utilized in the synthesis of JAK inhibitors and other kinase-targeted therapeutics. Its structural utility lies in the methylsulfonyl moiety , which modulates metabolic stability and polarity, combined with a chiral primary amine , which serves as a precise attachment point for pharmacophores.

This guide addresses the critical "Make vs. Buy" decision matrix, technical specifications for quality assurance, and the specific sourcing landscape to avoid common regioisomeric pitfalls.

Chemical Identity & Specification

Crucial Distinction: Procurement teams often confuse this target with its regioisomers. The sulfonyl group must be attached to the ring nitrogen (N1) , not a carbon.

| Feature | Specification |

| Chemical Name | (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride |

| CAS Number | 651056-84-7 |

| Molecular Formula | C₅H₁₃ClN₂O₂S |

| Molecular Weight | 200.69 g/mol |

| Chirality | (S)-enantiomer (C3 position) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol |

Structural Visualization

The molecule consists of a saturated pyrrolidine ring. The nitrogen at position 1 is capped with a methylsulfonyl (mesyl) group, rendering it non-basic. The carbon at position 3 holds the primary amine (protonated as HCl salt) in the S-configuration.

Commercial Sourcing Landscape

The supply chain for this molecule is bifurcated into Catalog Suppliers (Gram-scale, immediate dispatch) and CRO/CMO (Kilogram-scale, lead time required).

Tier 1: Validated Catalog Suppliers (Discovery Scale)

Recommended for <100g requirements.

| Supplier | Catalog Reliability | Purity Standard | Primary Region |

| BLDpharm | High | >97% | Global/China |

| ChemScene | High | >98% | USA/China |

| Enamine | High | >95% | Europe (Ukraine/Latvia) |

| Combi-Blocks | Medium-High | >95% | USA (San Diego) |

Tier 2: Bulk Manufacturing (Process Scale)

Recommended for >1kg requirements. For GMP or GLP-tox batches, custom synthesis is often more cost-effective than catalog aggregation.

-

WuXi AppTec (Custom synthesis division)

-

Pharmaron

-

Syngene

Procurement Risk: The "Isomer Trap"

Warning: Do not confuse with 3-(Methylsulfonyl)pyrrolidin-1-amine (CAS 935260-57-4).

-

Target (651056-84-7): Sulfonamide linkage (Stable).

-

Isomer (935260-57-4): Hydrazine derivative (Reactive/Toxic).

Technical Deep Dive: Synthesis & Quality Control

To ensure lot-to-lot consistency, researchers must understand the genesis of the material. The commercial route is "self-validating" if specific QC markers are checked.

The Standard Synthetic Route

The synthesis typically proceeds via the sulfonylation of (S)-3-(Boc-amino)pyrrolidine, followed by acidolytic deprotection.

Figure 1: Standard commercial synthesis workflow. The starting material chirality dictates the final product chirality.

Critical Quality Attributes (CQA) & Testing Protocols

When receiving a batch from a new supplier, the following QC protocol is mandatory to validate integrity.

Protocol A: Enantiomeric Purity (Chiral HPLC)

Why: Racemization can occur if the sulfonylation step is run at high temperatures or if the starting material was impure.

-

Column: Chiralpak AD-H or IC (4.6 x 250 mm).

-

Mobile Phase: Hexane : IPA : Diethylamine (80 : 20 : 0.1). Note: Free base the amine in situ or pre-treat sample with NaHCO3.

-

Acceptance Criteria: > 98% ee (enantiomeric excess).

Protocol B: 1H-NMR Identity Check

Why: To confirm the removal of the Boc protecting group and the presence of the mesyl group.

-

Solvent: DMSO-d6.

-

Key Signals:

-

Mesyl Methyl: Singlet at ~2.9 ppm (Integral 3H).

-

Amine Protons: Broad singlet at ~8.2-8.5 ppm (Integral 3H, characteristic of R-NH3+).

-

Absence: No singlet at ~1.4 ppm (Boc group).

-

Protocol C: Residual Sulfonyl Chloride

Why: Methanesulfonyl chloride (MsCl) is a potential genotoxic impurity (PGI).

-

Method: GC-MS or derivatization with a chromophore.

-

Limit: < 10 ppm (for pharmaceutical use).

Handling & Stability

Hygroscopicity Management

As a primary amine hydrochloride salt, the material is hygroscopic .

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly in ambient air or use a glovebox for precision stoichiometry.

-

Sign of Degradation: Material turning into a "gum" or sticky oil indicates moisture absorption. This can alter the molecular weight calculation (stoichiometry error) during coupling reactions.

Solubility Profile for Lab Use

-

Water: >50 mg/mL (Excellent).

-

DMSO: >50 mg/mL.

-

DCM: Insoluble (Free base must be generated for DCM reactions).

Operational Tip: To use in a coupling reaction (e.g., amide bond formation), suspend the HCl salt in DMF/DCM and add 1.05 equivalents of a tertiary base (DIPEA/TEA) to liberate the nucleophilic free amine in situ.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77230479 (Isomer distinction). Retrieved from [Link]

Methodological & Application

Use of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride in drug discovery

Application Note: Strategic Utilization of 1-Methanesulfonylpyrrolidin-3-amine HCl in Medicinal Chemistry

Executive Summary

1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for (S)-isomer; generic racemic forms available) is a high-value building block in modern drug discovery. It serves as a critical "capping fragment" for kinase inhibitors, GPCR ligands, and enzyme inhibitors.

Unlike simple pyrrolidines, which introduce high basicity and potential hERG liability, this sulfonamide-functionalized motif offers a metabolically stable, polar, non-basic side chain. This guide details the physicochemical rationale for its selection and provides validated protocols for its incorporation into heteroaromatic scaffolds (via SNAr) and carboxylic acid cores (via amide coupling).

Physicochemical Rationale: Why This Fragment?

In the "Hit-to-Lead" and "Lead Optimization" phases, medicinal chemists often replace flexible alkyl amines or highly basic piperidines with constrained, polarity-tuned scaffolds. 1-Methanesulfonylpyrrolidin-3-amine offers three distinct advantages:

-

Basicity Modulation (pKa Control):

-

The N-methanesulfonyl group withdraws electron density, rendering the ring nitrogen non-basic (pKa < 1). This prevents lysosomotropism (trapping of drugs in acidic organelles) and reduces off-target binding to GPCRs or ion channels (e.g., hERG) often driven by cationic centers.

-

-

Metabolic Stability:

-

The sulfonamide cap blocks the ring nitrogen from oxidative dealkylation (N-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for N-alkyl pyrrolidines.

-

-

Vector Exploration:

-

The chiral center at C3 (available as pure R or S) allows precise vector positioning of the amine nitrogen, enabling the exploration of specific pockets within the ATP-binding site of kinases or allosteric sites of receptors.

-

Comparative Properties Table

| Property | Unsubstituted Pyrrolidine | 1-Methanesulfonylpyrrolidin-3-amine | Impact on Drug Design |

| Ring Nitrogen pKa | ~9-10 (Basic) | Neutral / Non-basic | Improves permeability; reduces hERG risk. |

| H-Bond Donors | 1 (NH) | 1 (NH) | Primary amine remains reactive for coupling. |

| H-Bond Acceptors | 1 (N) | 3 (N, O, O) | Sulfonyl oxygens can pick up water-mediated H-bonds. |

| Metabolic Liability | High (N-oxidation/dealkylation) | Low | Sulfonamide is a "metabolic wall." |

| LogP (Lipophilicity) | Low | Low to Moderate | Maintains solubility without excessive polarity. |

Strategic Application Workflows

The following diagram illustrates the decision logic for incorporating this building block into a drug scaffold.

Figure 1: Decision tree for integrating 1-methanesulfonylpyrrolidin-3-amine into drug scaffolds to resolve pharmacokinetic liabilities.

Experimental Protocols

The hydrochloride salt form requires specific handling to ensure efficient reactivity. The primary amine is the nucleophile; however, it is protonated in the salt form (

Protocol A: SNAr Coupling to Heterocycles (e.g., Chloropurines/Pyrimidines)

Context: Common in the synthesis of JAK, CDK, or TYK2 inhibitors where the pyrrolidine amine displaces a halide on the kinase hinge-binding core.

Materials:

-

Substrate: 4-Chloro-heterocycle (e.g., 2,6-dichloropurine or 4-chloropyrimidine).

-

Reagent: 1-Methanesulfonylpyrrolidin-3-amine HCl (1.2 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial, dissolve the aryl chloride substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Salt Break: Add 1-Methanesulfonylpyrrolidin-3-amine HCl (1.2 mmol, 240 mg) directly to the solution.

-

Activation: Immediately add DIPEA (3.0 mmol, 520 µL). Note: At least 2 equivalents of base are required—one to neutralize the HCl salt and one to scavenge the HCl generated during the substitution.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: The product peak should show the mass of the core + 164 Da (fragment) - 36 Da (Cl).

-

-

Workup: Cool to room temperature. Dilute with water (15 mL) to precipitate the product (if hydrophobic) or extract with Ethyl Acetate/5% Methanol.

-

Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Amide Coupling (Lead Diversification)

Context: Appending the fragment to a carboxylic acid core to create a stable amide linkage.

Materials:

-

Substrate: Carboxylic Acid derivative.

-

Coupling Agent: HATU (1.1 equiv).

-

Reagent: 1-Methanesulfonylpyrrolidin-3-amine HCl (1.1 equiv).

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir for 5 minutes at room temperature to form the activated ester.

-

Addition: Add 1-Methanesulfonylpyrrolidin-3-amine HCl (1.1 mmol).

-

Critical Step: Ensure the reaction mixture remains basic (pH > 8). If the solution turns acidic due to the HCl salt, the coupling will stall. Add extra DIPEA if necessary.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Workup: Dilute with saturated

(aq) and extract with EtOAc. Wash organic layer with brine. -

Validation: Verify structure via 1H NMR. The sulfonamide methyl group usually appears as a sharp singlet around

2.8–3.0 ppm.

Case Study Visualization: Kinase Inhibitor Synthesis

The following diagram details a specific workflow derived from recent patent literature (e.g., purine-based kinase inhibitors), showing the precise point of insertion for this building block.

Figure 2: Synthetic route for introducing the sulfonamide-pyrrolidine tail into a purine scaffold via Nucleophilic Aromatic Substitution.

References

-

World Intellectual Property Organization (WIPO). (2024). Patent WO2024127350A1: 2,6,9-Trisubstituted Purines as Kinase Inhibitors. (Describes the use of (S)-1-(methylsulfonyl)pyrrolidin-3-amine as Intermediate 35).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66672546: this compound.

-

Journal of Medicinal Chemistry. (2018). Strategies for Variable Region Optimization in Kinase Inhibitors. (General reference on sulfonamide bioisosteres).

-

Echemi Global Chemical Database. (2025). Commercial availability and specifications for CAS 651056-84-7.

Preparation of sulfonylpyrrolidine derivatives for medicinal chemistry.

From High-Throughput Libraries to Stereoselective Cores

Strategic Scaffolding & Medicinal Significance[1]

Sulfonylpyrrolidines represent a privileged structural motif in medicinal chemistry, bridging the gap between solubility modulation and rigid pharmacophore alignment. While the pyrrolidine ring provides a constrained conformational vector, the sulfonyl group acts as a robust hydrogen bond acceptor and a bioisostere for carbonyls, often improving metabolic stability against hydrolysis.

Key Therapeutic Areas:

-

MMP-2/MMP-9 Inhibitors: N-sulfonylpyrrolidine hydroxamates have shown high selectivity in targeting matrix metalloproteinases, crucial for anti-metastatic oncology programs.

-

DPP-4 Inhibition (Analog Exploration): While Vildagliptin utilizes a nitrile-amide core, sulfonyl analogs are frequently screened to alter the pharmacokinetic profile (t1/2) and reduce electrophilic reactivity.

-